4-(乙酰氨基)-N-间甲苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-(acetylamino)-N-mesitylbenzamide and related compounds involves multiple steps, including acetylation, amidation, and other specific reactions tailored to introduce or modify functional groups. An example of a related synthetic approach is the photochemical generation of a phenyl cation, which then adds to norbornene, leading to various substituted products depending on the solvent used, indicating a versatile synthetic pathway that might be applicable or analogous to the synthesis of 4-(acetylamino)-N-mesitylbenzamide (Mella, Fagnoni, & Albini, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(acetylamino)-N-mesitylbenzamide has been characterized through various techniques, including X-ray crystallography. For instance, the molecule of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a structurally related compound, forms hydrogen-bonded dimers with specific dihedral angles between substituents and the phenyl moiety, indicating the significance of intermolecular interactions in the molecular structure (Jedrzejas et al., 1995).

Chemical Reactions and Properties

The reactivity of 4-(acetylamino)-N-mesitylbenzamide can be inferred from related compounds. For example, the bioactivation of CB 1954 involves the formation of a hydroxylamine derivative, which then reacts with thioesters to form DNA-DNA interstrand crosslinking species, showcasing a potential for chemical reactivity involving nucleophilic addition and substitution reactions (Knox et al., 1991).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding a compound's behavior in different environments. Studies on related compounds, like the determination of the crystal and molecular structure of 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole, provide insights into how similar compounds might behave under various conditions and how their physical properties are influenced by their molecular structure (Remoortere & Boer, 1971).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and compatibility with other substances, is crucial for the application of 4-(acetylamino)-N-mesitylbenzamide. For instance, the stability and synthesis of 4-acetylaminophenylacetic acid, a compound with a similar functional group arrangement, provides valuable information on how acetyl and amino substituents might affect the overall chemical stability and reactivity of 4-(acetylamino)-N-mesitylbenzamide (Wang Zi-lan, 2003).

科学研究应用

阿尔茨海默病研究

4-(乙酰氨基)-N-间甲苯甲酰胺对阿尔茨海默病研究具有启示意义。研究表明,组蛋白脱乙酰酶抑制剂(如 4-苯丁酸)可以在不改变 β-淀粉样蛋白负荷的情况下逆转阿尔茨海默病小鼠模型中的记忆缺陷。它们通过增加非活性糖原合酶激酶 3β 降低磷酸化 tau。这表明它们有望成为阿尔茨海默病的新型治疗方法 (Ricobaraza 等人,2009 年)。

癌症治疗

CI-994 或 N-乙酰二萘胺(4-(乙酰氨基)-N-间甲苯甲酰胺的衍生物)正在作为一种抗肿瘤细胞抑制剂进行研究。它是一种组蛋白脱乙酰酶 (HDAC) 抑制剂,可导致活细胞中的组蛋白过度乙酰化,并在 HCT-8 结肠癌细胞中显示出前景 (Kraker 等人,2003 年)。

乙酰胆碱和视觉注意力

在视觉注意力的研究中,乙酰胆碱(一种普遍存在的皮层神经调节剂)的作用至关重要。该领域的研究所发现,影响乙酰胆碱受体的尼古丁可以改变视觉反应性和对比度阈值,突出了乙酰胆碱在视觉感知和注意力中的重要性 (Disney 等人,2007 年)。

药物开发中的组蛋白脱乙酰酶抑制

从曲古抑菌 A 的结构设计而来的 N-酰基腙衍生物可作为 HDAC 6/8 双重抑制剂。它们在癌症治疗中显示出前景,影响细胞迁移并诱导细胞凋亡,表明 HDAC6/8 是未来分子疗法的靶点 (Rodrigues 等人,2016 年)。

增强记忆力

与 4-(乙酰氨基)-N-间甲苯甲酰胺相关的 N-(4-羟苯基)-3,4,5-三甲氧基苯甲酰胺衍生物已被研究为潜在的记忆增强剂。这些具有乙酰胆碱酯酶抑制活性的化合物在增强记忆保留方面显示出前景,这对于治疗认知障碍至关重要 (Piplani 等人,2018 年)。

抗癌治疗中的组蛋白脱乙酰酶抑制剂

组蛋白脱乙酰酶抑制剂的开发是癌症治疗研究的一个重要领域。HDAC 抑制剂已显示出针对各种人类恶性肿瘤的临床活性,并且与其他治疗剂联合使用时具有潜力。它们在改变包括转录因子在内的非组蛋白蛋白活性中的作用也值得注意 (Drummond 等人,2005 年)。

作用机制

安全和危害

未来方向

属性

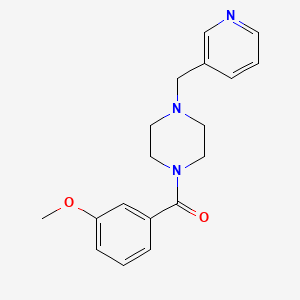

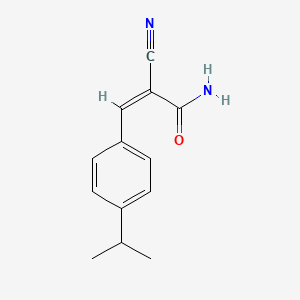

IUPAC Name |

4-acetamido-N-(2,4,6-trimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-11-9-12(2)17(13(3)10-11)20-18(22)15-5-7-16(8-6-15)19-14(4)21/h5-10H,1-4H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQOMPDWWKSTAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)

![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)

![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)